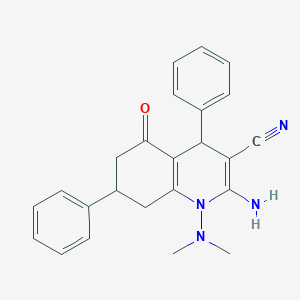
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has gained attention as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This binding prevents the activation of the pathway and subsequently reduces the production of pro-inflammatory cytokines and chemokines. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory and autoimmune disorders. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis and inhibits cell proliferation, which can lead to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for the IKKβ kinase subunit, which makes it a potent inhibitor of the NF-κB signaling pathway. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential synergistic effects of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
Métodos De Síntesis
The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 2-amino-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-5-carbonitrile with dimethylformamide dimethyl acetal, followed by the reaction with sodium hydride and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Nombre del producto |
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
Fórmula molecular |
C24H24N4O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-27(2)28-20-13-18(16-9-5-3-6-10-16)14-21(29)23(20)22(19(15-25)24(28)26)17-11-7-4-8-12-17/h3-12,18,22H,13-14,26H2,1-2H3 |
Clave InChI |
NSDNWJXIHBOPHZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
SMILES canónico |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)







![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)
